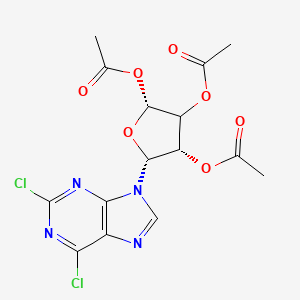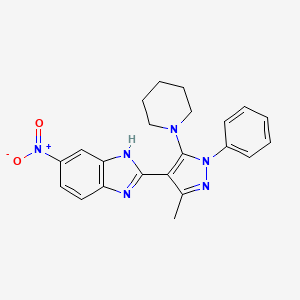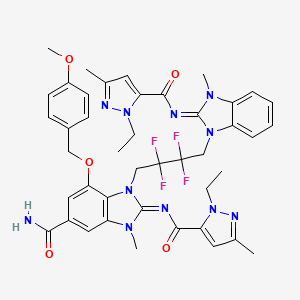
2,6-Dichloro-2',3',5'-triacetyl-purine riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside typically involves the acetylation of 2,6-dichloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products
Substitution Reactions: The major products are the substituted purine ribosides.
Hydrolysis: The major product is 2,6-dichloropurine riboside.
Scientific Research Applications
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle and DNA damage.
Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Potential use in the development of new pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It induces apoptosis (programmed cell death) in cancer cells by interfering with the replication process. The molecular targets include enzymes involved in DNA replication and repair pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropurine
- 2,6-Dichloro-9H-purine
- 2,6-Dichloro-7H-purine
Uniqueness
2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is unique due to its acetylated riboside structure, which enhances its solubility and cellular uptake compared to other similar compounds. This structural modification also contributes to its potent antitumor activity .
Properties
Molecular Formula |
C15H14Cl2N4O7 |
|---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
[(2R,3S,5R)-4,5-diacetyloxy-2-(2,6-dichloropurin-9-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1 |
InChI Key |
WISAOYKXUBOALH-GQIGNIDQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C)OC(=O)C)N2C=NC3=C2N=C(N=C3Cl)Cl |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)



![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)





